
BENZYLAMINE, p-(2,3-EPOXYPROPOXY)-N-PHENYL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZYLAMINE, p-(2,3-EPOXYPROPOXY)-N-PHENYL-: is an organic compound that features both an epoxy group and a benzylamine moiety. This compound is of significant interest in various fields of chemistry due to its unique structural properties, which allow it to participate in a variety of chemical reactions. The presence of the epoxy group makes it highly reactive, particularly in ring-opening reactions, while the benzylamine component provides additional functional versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of BENZYLAMINE, p-(2,3-EPOXYPROPOXY)-N-PHENYL- typically involves the reaction of benzylamine with an epoxide. One common method is the ring-opening reaction of an epoxide with benzylamine under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids, bases, or metal catalysts, depending on the desired reaction conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products. The use of heterogeneous catalysts can also enhance the efficiency and recyclability of the process .
Analyse Des Réactions Chimiques
Types of Reactions:
Ring-Opening Reactions: The epoxy group in BENZYLAMINE, p-(2,3-EPOXYPROPOXY)-N-PHENYL- is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Substitution Reactions: The benzylamine moiety can undergo various substitution reactions, including alkylation and acylation, to form a wide range of derivatives.
Common Reagents and Conditions:
Acids and Bases: Used to catalyze ring-opening reactions of the epoxy group.
Metal Catalysts: Such as platinum or palladium, can be used to facilitate various reactions involving the benzylamine moiety.
Major Products:
β-Amino Alcohols: Formed from the ring-opening of the epoxy group with amines.
Substituted Benzylamines: Resulting from various substitution reactions on the benzylamine moiety.
Applications De Recherche Scientifique
Chemistry:
Synthesis of β-Amino Alcohols: These compounds are important intermediates in the synthesis of pharmaceuticals and fine chemicals.
Biology and Medicine:
Drug Development: The compound’s reactivity makes it a valuable intermediate in the synthesis of various biologically active molecules.
Industry:
Mécanisme D'action
The mechanism of action of BENZYLAMINE, p-(2,3-EPOXYPROPOXY)-N-PHENYL- primarily involves the nucleophilic attack on the epoxy group, leading to ring-opening reactions. This process is facilitated by the presence of a catalyst, which can be an acid, base, or metal complex. The resulting β-amino alcohols can further participate in various chemical transformations, making the compound highly versatile in synthetic chemistry .
Comparaison Avec Des Composés Similaires
P-(2,3-EPOXYPROPOXY)-N,N-BIS(2,3-EPOXYPROPYL)ANILINE: Another epoxy-containing compound used in similar applications.
N-ALKYL-PYRROLECARBOXYLIC ACID DERIVATIVES: These compounds also feature reactive functional groups and are used in the synthesis of pharmaceuticals.
Uniqueness: BENZYLAMINE, p-(2,3-EPOXYPROPOXY)-N-PHENYL- is unique due to the combination of the benzylamine and epoxy functionalities, which provide a wide range of reactivity and applications. This dual functionality allows it to participate in diverse chemical reactions, making it a valuable compound in both research and industrial settings.
Propriétés
Numéro CAS |
63991-57-1 |
|---|---|
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
N-[[4-(oxiran-2-ylmethoxy)phenyl]methyl]aniline |
InChI |
InChI=1S/C16H17NO2/c1-2-4-14(5-3-1)17-10-13-6-8-15(9-7-13)18-11-16-12-19-16/h1-9,16-17H,10-12H2 |
Clé InChI |
GPNIQDXLAWTXJM-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)COC2=CC=C(C=C2)CNC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


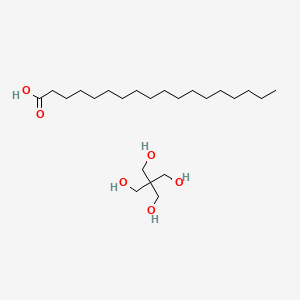




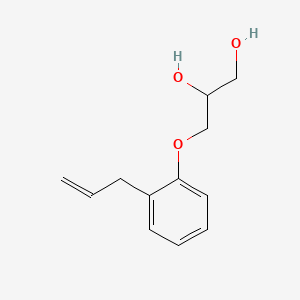
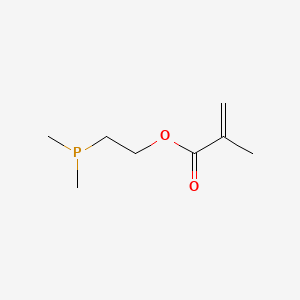
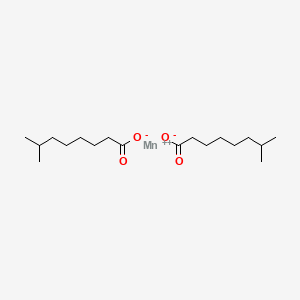


![Tert-butyl 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetate](/img/structure/B13771908.png)

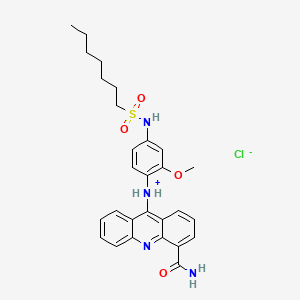
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-4-piperidinyl)-(9ci)](/img/structure/B13771931.png)
